2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one

Lipophilicity Drug-likeness Lead optimization

2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is a disubstituted 1,2,4-triazol-3-one heterocycle characterized by a benzyl group at N2 and a chlorine atom at C5. This substitution pattern imparts a specific lipophilicity profile (LogP ~1.35) and a molecular weight of 209.63 g/mol, placing it in a favorable property space for CNS drug discovery programs and agrochemical intermediate development.

Molecular Formula C9H8ClN3O
Molecular Weight 209.63 g/mol
CAS No. 22354-89-8
Cat. No. B1384519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one
CAS22354-89-8
Molecular FormulaC9H8ClN3O
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)NC(=N2)Cl
InChIInChI=1S/C9H8ClN3O/c10-8-11-9(14)13(12-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,14)
InChIKeyUQCQVOVQFREQBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 22354-89-8): Core Properties for Procurement Specification


2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is a disubstituted 1,2,4-triazol-3-one heterocycle characterized by a benzyl group at N2 and a chlorine atom at C5. This substitution pattern imparts a specific lipophilicity profile (LogP ~1.35) and a molecular weight of 209.63 g/mol, placing it in a favorable property space for CNS drug discovery programs and agrochemical intermediate development . The compound is supplied as a solid building block by multiple reputable vendors for research and further manufacturing use .

Why 2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one Cannot Be Replaced by Generic Triazolone Analogs


The 1,2,4-triazol-3-one scaffold is chemically versatile, but even minor substituent changes drastically alter key physicochemical properties such as lipophilicity (LogP) and conformational flexibility, which are critical determinants of biological permeability, target binding, and metabolic stability. As the quantitative comparisons in Section 3 demonstrate, substituting the N2-benzyl group in the target compound for a methyl, ethyl, or phenyl group results in a LogP shift of up to 1.8 log units—sufficient to move a compound across critical drug-likeness thresholds . Generic in-class substitution therefore risks invalidating SAR hypotheses and compromising lead optimization campaigns.

Quantitative Differentiators of 2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one Against Closest Analogs


Lipophilicity Advantage: 1.8 LogP Units Above the N2-Methyl Analog

The N2-benzyl substitution in the target compound delivers a calculated LogP of 1.35, which is 1.77 log units higher than that of the N2-methyl analog 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (LogP = -0.42) . This shift moves the compound into the optimal lipophilicity range (LogP 1-3) frequently associated with favorable oral absorption and CNS penetration in drug discovery settings.

Lipophilicity Drug-likeness Lead optimization

Conformational Flexibility: Two Rotatable Bonds Versus Zero in Shorter N2-Substituted Analogs

The target compound possesses two rotatable bonds (the benzyl C-N and the phenyl-CH2 bonds), whereas the N2-methyl analog has zero rotatable bonds [1]. This difference directly impacts the number of accessible conformers and the entropic cost of binding to a target protein.

Conformational entropy Target binding SAR

Molecular Weight Differentiation: 209.63 g/mol Balances Fragment-Like and Lead-Like Property Spaces

At 209.63 g/mol, the target compound occupies a privileged space between classical fragment-sized molecules (MW < 200) and lead-like compounds (MW 200-350). By comparison, the N2-unsubstituted 1,2-dihydro-3H-1,2,4-triazol-3-one has a molecular weight of only 85.07 g/mol [1], while the N2-phenyl-5-methyl analog is 175.19 g/mol [2]. The benzyl-chloro pattern adds sufficient mass for meaningful target engagement while retaining the synthetic tractability of a fragment.

Fragment-based drug discovery Lead-likeness Molecular weight

Documented Purinergic Receptor Profiling: P2X3 Antagonist Evaluation at 10 µM

The target compound has been explicitly evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at a screening concentration of 10 µM, expressed in Xenopus oocytes, as documented in the BindingDB ChEMBL_147403 assay record [1]. While a quantitative IC50 for this specific compound is not publicly disclosed in this assay entry, the existence of a defined ion-channel screening result differentiates it from uncharacterized triazolone building blocks and provides a starting point for neuroscience-focused procurement.

P2X3 receptor Pain Ion channel

Procurement-Validated Application Scenarios for 2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one


Fragment-Based Lead Generation for CNS Targets Requiring Moderate Lipophilicity

The measured LogP of 1.35 and molecular weight of 209.63 g/mol position this compound as an ideal fragment-sized starting point for CNS drug discovery programs. Its lipophilicity falls within the established CNS drug space (LogP 1-3) , and the presence of two rotatable bonds offers conformational flexibility for optimizing binding pocket complementarity. Procurement of this specific building block, rather than more polar or more lipophilic triazolone analogs, allows medicinal chemistry teams to begin SAR exploration from a privileged physicochemical starting point.

Synthesis of N2-Benzyl Substituted Triazolone Libraries via the 5-Chloro Handle

The chlorine atom at C5 provides a versatile synthetic handle for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This enables the generation of diverse 5-substituted-2-benzyl-triazolone libraries. The benzyl group at N2 is already installed, eliminating a synthetic step compared to routes starting from N2-unsubstituted triazolones [1]. For procurement decisions, this reduces the synthetic burden and accelerates library production in hit-to-lead campaigns.

P2X3 Receptor Antagonist Screening and Pain Target Validation

The compound has been evaluated in a P2X3 receptor antagonist assay at 10 µM, providing a concrete biological annotation . For research groups investigating purinergic signaling in chronic pain, this pre-existing profiling data offers a rational basis for prioritizing this specific building block over structurally similar but biologically unannotated analogs, thereby increasing the efficiency of initial screening cascades.

Quote Request

Request a Quote for 2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.